molecular formula C24H18FN3 B11424508 1-(2-ethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

1-(2-ethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B11424508
M. Wt: 367.4 g/mol
InChI Key: OVHWSSRMBLSJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties . This specific compound features a unique structure with an ethylphenyl group, a fluorine atom, and a phenyl group attached to the pyrazoloquinoline core, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(2-ethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylphenylhydrazine with 8-fluoro-3-phenylquinoline-4-carbaldehyde in the presence of a base can lead to the formation of the desired compound. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(2-ethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-ethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of fluoroquinolones, which are known for their antibacterial properties . The compound’s unique structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

1-(2-ethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C24H18FN3

Molecular Weight

367.4 g/mol

IUPAC Name

1-(2-ethylphenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline

InChI

InChI=1S/C24H18FN3/c1-2-16-8-6-7-11-22(16)28-24-19-14-18(25)12-13-21(19)26-15-20(24)23(27-28)17-9-4-3-5-10-17/h3-15H,2H2,1H3

InChI Key

OVHWSSRMBLSJHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F

Origin of Product

United States

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